molecular formula C9H15NO3 B12661979 N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide CAS No. 34564-06-2

N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide

Cat. No.: B12661979
CAS No.: 34564-06-2
M. Wt: 185.22 g/mol
InChI Key: DPJLQTWQGJDAPI-UHFFFAOYSA-N
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Description

N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide is an organic compound with the molecular formula C9H15NO3 It is known for its unique structure, which includes an oxirane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide typically involves the reaction of 3,3-dimethyl-2-butanone with an appropriate epoxide and a carboxamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxides, diols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling .

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-Dimethyl-3-oxobutyl)acetamide: Similar in structure but lacks the oxirane ring.

    2-Propenamide, N-(1,1-dimethyl-3-oxobutyl): Contains a propenamide group instead of the oxirane ring

Uniqueness

N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide is unique due to the presence of both the oxirane ring and the carboxamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

34564-06-2

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)oxirane-2-carboxamide

InChI

InChI=1S/C9H15NO3/c1-6(11)4-9(2,3)10-8(12)7-5-13-7/h7H,4-5H2,1-3H3,(H,10,12)

InChI Key

DPJLQTWQGJDAPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)C1CO1

Origin of Product

United States

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